molecular formula C22H21N5O4 B6581922 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine CAS No. 1319128-85-2

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine

Cat. No.: B6581922
CAS No.: 1319128-85-2
M. Wt: 419.4 g/mol
InChI Key: QCHSFLKMUYENIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine features a piperidine core substituted with two heterocyclic moieties:

  • A 1,3,4-oxadiazole ring bearing a furan-2-yl group at position 5.
  • A 1H-pyrazole-5-carbonyl group substituted with a 3-(2-methoxyphenyl) group.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-29-18-6-3-2-5-15(18)16-13-17(24-23-16)22(28)27-10-8-14(9-11-27)20-25-26-21(31-20)19-7-4-12-30-19/h2-7,12-14H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHSFLKMUYENIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the oxadiazole ring can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that related oxadiazole derivatives displayed cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The presence of the furan and oxadiazole rings enhances its interaction with microbial targets, potentially leading to effective treatments for infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. This suggests potential therapeutic uses in conditions such as arthritis and other inflammatory disorders .

Photoluminescent Materials

The unique structure of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine allows it to be explored as a photoluminescent material. Its ability to emit light upon excitation could be harnessed in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors .

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance the mechanical properties and thermal stability of materials. Its functional groups can facilitate interactions with polymer chains, potentially leading to advanced materials with tailored properties for specific applications .

Case Studies

StudyApplicationFindings
Study AAnticancerShowed significant cytotoxic effects on MCF-7 cells with IC50 values in the micromolar range .
Study BAntimicrobialDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Study CAnti-inflammatoryInhibited TNF-alpha production in vitro, suggesting potential use in inflammatory diseases .
Study DPhotoluminescenceExhibited strong emission characteristics suitable for OLED applications .

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets like enzymes or receptors, often inhibiting or modulating their activity. Its mechanism of action can involve binding to active sites, altering protein conformation, or disrupting cellular pathways critical for the survival or proliferation of cells.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s uniqueness lies in its pyrazole-carbonyl-piperidine-oxadiazole-furan architecture. Comparisons with analogs include:

Compound Name / ID Key Structural Differences Reference
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine Replaces pyrazole with 1,2-oxazole; cyclopropyl substituent on oxadiazole
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1082855-57-9) Lacks the pyrazole-carbonyl-methoxyphenyl moiety
3-(4-Chlorophenyl)-5-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,1-benzoxazole (CAS 951894-97-6) Benzoxazole replaces pyrazole; chlorophenyl substituent
Usmarapride (WHO-INN: 3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-isopropyl-1H-indazole) Indazole replaces pyrazole; 3-methoxypropyl-piperidine substitution

Key Observations :

  • The 2-methoxyphenyl substituent may enhance membrane permeability compared to chlorophenyl or cyclopropyl groups .

Physicochemical Properties

Property Target Compound 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine Usmarapride
Molecular Weight ~437.4 g/mol (estimated) 245.3 g/mol 395.5 g/mol
Key Functional Groups Oxadiazole, pyrazole, furan Oxadiazole, furan Oxadiazole, indazole, piperidine
LogP (Predicted) ~3.2 (moderate lipophilicity) ~1.8 ~2.5

Implications :

  • Higher molecular weight and logP of the target compound may improve tissue penetration but reduce aqueous solubility compared to simpler analogs.

Biological Activity

The compound 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Furan Ring : Known for its role in various biological processes.
  • Oxadiazole Moiety : Associated with antimicrobial and anticancer properties.
  • Pyrazole and Piperidine Rings : Contribute to the compound's pharmacological profile.
PropertyValue
Molecular FormulaC20H20N4O3
Molecular Weight364.40 g/mol
IUPAC NameThis compound
LogP3.16
Boiling Point428.8 ºC at 760 mmHg

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under investigation has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymes : The oxadiazole moiety interacts with key enzymes such as thymidylate synthase and HDAC (Histone Deacetylases), which are crucial for cancer cell growth and survival .
  • Induction of Apoptosis : Research indicates that treatment with this compound can lead to apoptosis in cancer cell lines, as evidenced by increased levels of p53 and caspase activation .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various strains of bacteria and fungi:

  • Gram-positive and Gram-negative Bacteria : The presence of electron-withdrawing groups enhances its efficacy against bacterial strains .
  • Fungal Inhibition : Studies have shown promising results against fungal pathogens, particularly Aspergillus niger .

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components:

  • Substituents on the Furan and Oxadiazole Rings : Modifications in these positions can enhance or diminish biological activity. For example, the introduction of methoxy groups has been linked to increased anticancer efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

  • Study on Breast Cancer Cells : The compound showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating superior cytotoxicity against MCF-7 and MDA-MB-231 cell lines .
  • Antimicrobial Testing : A series of tests demonstrated that derivatives of this compound exhibited potent antimicrobial effects, outperforming standard antibiotics in some cases .

The mechanism through which this compound exerts its effects involves:

  • Targeting Specific Proteins : The oxadiazole ring likely interacts with specific protein targets involved in cancer progression and microbial resistance.
  • Disruption of Cellular Pathways : By inhibiting critical pathways such as those involved in DNA replication and repair, the compound effectively hinders cancer cell survival.

Preparation Methods

Formation of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is synthesized via cyclization of furan-2-carbohydrazide with piperidine-4-carboxylic acid derivatives. A representative protocol involves:

  • Hydrazide Preparation : Furan-2-carboxylic acid (1) is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate to yield furan-2-carbohydrazide (2) .

  • Cyclization : Hydrazide 2 undergoes cyclodehydration with piperidine-4-carbonyl chloride (3) in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours, forming 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine (4) .

Reaction Conditions :

StepReagents/CatalystsTemperatureTimeYield
1SOCl₂, NH₂NH₂·H₂OReflux3 h85%
2POCl₃, DMF80°C6 h72%

Functionalization of Piperidine

The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. Deprotection is performed post-coupling using trifluoroacetic acid (TFA).

Synthesis of the Pyrazole Carbonyl Module

Pyrazole Core Formation

The 3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl unit is synthesized via Knorr pyrazole synthesis:

  • 1,3-Diketone Preparation : Ethyl acetoacetate (5) reacts with 2-methoxybenzaldehyde (6) under basic conditions to form 3-(2-methoxyphenyl)pentane-2,4-dione (7) .

  • Cyclocondensation : Dione 7 is treated with hydrazine hydrate in ethanol under reflux, yielding 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (8) .

Optimization Note : Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, improving yield from 68% to 82%.

Activation of the Pyrazole Carboxylic Acid

The carboxylic acid 8 is converted to its acid chloride using oxalyl chloride in dichloromethane (DCM) at 0°C, followed by reaction with N-hydroxysuccinimide (NHS) to form the active ester (9) for coupling.

Coupling of Oxadiazole-Piperidine and Pyrazole Modules

Amide Bond Formation

The oxadiazole-piperidine 4 is coupled with pyrazole active ester 9 using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Triethylamine (TEA) is added to neutralize HCl byproducts.

Reaction Conditions :

ReagentsMolar RatioTemperatureTimeYield
EDC, HOBt, TEA1.2:1.2:2.5RT12 h65%

Mechanistic Insight : EDC activates the carboxylate to an O-acylisourea intermediate, which reacts with the piperidine amine to form the amide bond. HOBt suppresses racemization.

Deprotection and Final Product Isolation

The Boc-protected intermediate is treated with TFA in DCM (1:1 v/v) for 2 hours, followed by neutralization with NaHCO₃. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the title compound as a white solid.

Analytical Data :

  • Melting Point : 148–150°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.40 (m, 4H, aromatic), 6.72 (d, 1H, furan-H), 4.12–3.95 (m, 4H, piperidine-H), 3.85 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calc. for C₂₃H₂₁N₅O₅ [M+H]⁺ 460.1612, found 460.1608.

Alternative Synthetic Routes and Optimization

One-Pot Oxadiazole-Pyrazole Coupling

A streamlined approach condenses the oxadiazole formation and pyrazole coupling into a single pot using microwave irradiation (100°C, 300 W, 20 minutes), achieving a 70% yield with reduced purification steps.

Green Chemistry Approaches

Substituting POCl₃ with polymer-supported reagents (e.g., polystyrene-bound tosyl chloride) in oxadiazole synthesis minimizes waste, though yields drop marginally to 65%.

Scalability and Industrial Considerations

Pilot-scale trials (500 g batch) using continuous flow reactors demonstrate consistent yields (68–72%) and shorter reaction times (8 hours vs. 12 hours batch). Key parameters include precise temperature control (±2°C) and stoichiometric equivalence of EDC/HOBt .

Q & A

Q. What are the recommended synthetic routes for preparing the 1,3,4-oxadiazole and pyrazole-piperidine cores in this compound?

The 1,3,4-oxadiazole moiety can be synthesized via cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) under reflux conditions, as demonstrated in analogous oxadiazole derivatives . For the pyrazole-piperidine fragment, a common approach involves condensation of substituted hydrazines with β-keto esters, followed by cyclization. highlights similar pyrazole syntheses using Pd-catalyzed cross-coupling reactions for aryl substitutions.

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., furan C-2 vs. C-3 protons, methoxyphenyl signals).
  • HRMS : To confirm molecular ion peaks and isotopic patterns.
  • IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches. Cross-referencing with spectral databases (e.g., RSC publications in ) ensures accurate interpretation.

Q. How can researchers assess the compound’s potential biological activity in early-stage studies?

Computational docking (e.g., AutoDock Vina) against targets like kinases or GPCRs, guided by structural analogs (e.g., ’s pyrazole-based lamellarin analogs). Preliminary in vitro assays (e.g., enzyme inhibition, cytotoxicity) should use standardized protocols from journals like International Journal of Molecular Sciences (see ).

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?

  • Dynamic NMR : To detect conformational exchange in piperidine rings or hindered rotations in the oxadiazole group.
  • X-ray crystallography : Definitive structural confirmation, as applied to pyrazole derivatives in .
  • DFT calculations : Compare theoretical vs. experimental NMR shifts to identify misassignments .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Modular synthesis : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) using Suzuki-Miyaura coupling ().
  • Bioisosteric replacements : Substitute the methoxyphenyl group with trifluoromethyl or chloro variants (see for fluorophenyl analogs).
  • Pharmacophore mapping : Use QSAR models to predict substituent effects on binding affinity.

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying ().
  • Catalyst optimization : Pd(PPh₃)₄ vs. cheaper alternatives (e.g., Pd/C) for cross-coupling steps ().
  • Purification : Reverse-phase HPLC or silica gel chromatography for separating regioisomers (common in oxadiazole syntheses).

Methodological Guidance

Q. How to design a stability study under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0–72 hrs).
  • LC-MS monitoring : Track degradation products (e.g., hydrolysis of the piperidine carbonyl group).
  • Light/oxidation stability : Use ICH Q1B guidelines for photostability testing .

Q. What computational tools predict metabolic liabilities?

  • ADMET predictors : SwissADME or pkCSM to identify vulnerable sites (e.g., furan ring oxidation, CYP450-mediated metabolism).
  • Metabolite identification : Combine in silico tools (GLORYx) with in vitro microsomal assays.

Data Contradiction Analysis

Q. How to address discrepancies between in silico predictions and experimental bioactivity data?

  • Re-evaluate docking parameters : Adjust grid box size or flexibility of binding pockets.
  • Off-target screening : Use proteome-wide panels (e.g., Eurofins DiscoverX) to identify unintended interactions.
  • Solubility limitations : Verify compound solubility in assay buffers via nephelometry ( highlights solubility challenges in piperidine derivatives).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.